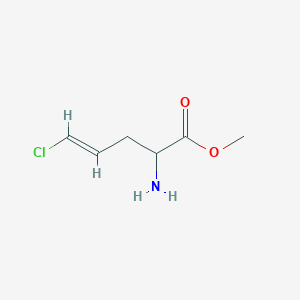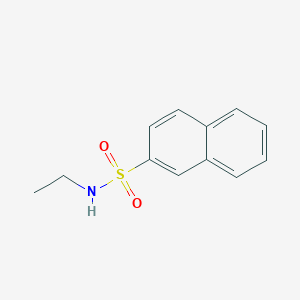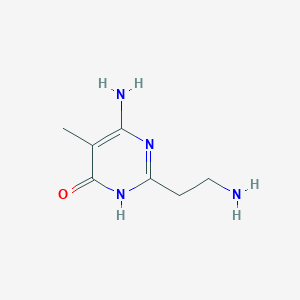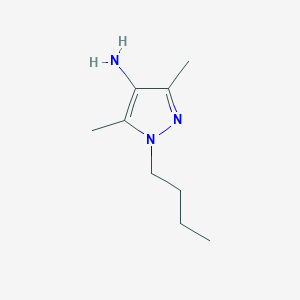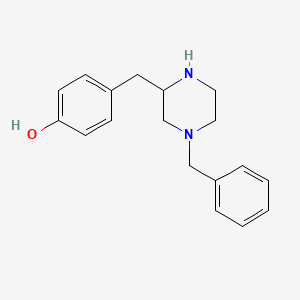
4-((4-Benzylpiperazin-2-yl)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-Benzylpiperazin-2-yl)methyl)phenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Benzylpiperazin-2-yl)methyl)phenol typically involves the reductive amination of 4-benzylpiperazine with a suitable aldehyde or ketone. One common method is the reaction of 4-benzylpiperazine with 4-hydroxybenzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-Benzylpiperazin-2-yl)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted benzylpiperazine derivatives.
Aplicaciones Científicas De Investigación
4-((4-Benzylpiperazin-2-yl)methyl)phenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug discovery, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((4-Benzylpiperazin-2-yl)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide
Uniqueness
4-((4-Benzylpiperazin-2-yl)methyl)phenol is unique due to its specific structure, which combines a phenolic group with a benzylpiperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H22N2O |
|---|---|
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-[(4-benzylpiperazin-2-yl)methyl]phenol |
InChI |
InChI=1S/C18H22N2O/c21-18-8-6-15(7-9-18)12-17-14-20(11-10-19-17)13-16-4-2-1-3-5-16/h1-9,17,19,21H,10-14H2 |
Clave InChI |
QUXNYTQAFRVPTL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


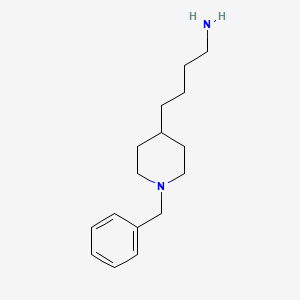
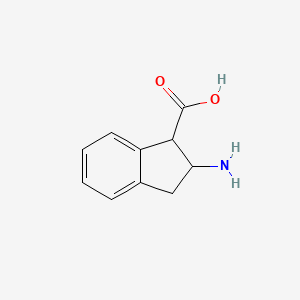
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine](/img/structure/B15276403.png)


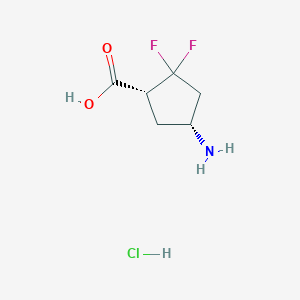


![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15276445.png)
